molecular formula C16H12N4O3 B12670356 4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide CAS No. 6300-17-0

4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide

Cat. No.: B12670356
CAS No.: 6300-17-0
M. Wt: 308.29 g/mol
InChI Key: AEQNIXBGGHIRSF-UHFFFAOYSA-N
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Description

4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. This particular compound features a quinoline moiety, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide typically involves the diazotization of 2,4-dihydroxyquinoline followed by coupling with benzamide. The reaction conditions often include the use of acidic catalysts such as hydrochloric acid or sulfuric acid to facilitate the diazotization process. The reaction is usually carried out at low temperatures to ensure the stability of the diazonium salt intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are typically used.

    Substitution: Reagents like halogens and nitrating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 4-((E)-(2,4-Dihydroxyphenyl)diazenyl)benzamide
  • 4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzoic acid
  • 4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)aniline

Uniqueness

4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide stands out due to its unique combination of a quinoline moiety and an azo group, which imparts both biological activity and vibrant color properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

6300-17-0

Molecular Formula

C16H12N4O3

Molecular Weight

308.29 g/mol

IUPAC Name

4-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]benzamide

InChI

InChI=1S/C16H12N4O3/c17-15(22)9-5-7-10(8-6-9)19-20-13-14(21)11-3-1-2-4-12(11)18-16(13)23/h1-8H,(H2,17,22)(H2,18,21,23)

InChI Key

AEQNIXBGGHIRSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)N=NC3=CC=C(C=C3)C(=O)N)O

Origin of Product

United States

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